Technical Guide: Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride
Technical Guide: Methyl 5-aminopyrimidine-2-carboxylate Hydrochloride
Executive Summary
Methyl 5-aminopyrimidine-2-carboxylate hydrochloride (CAS: 1408076-25-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Unlike its more common isomer (methyl 2-aminopyrimidine-5-carboxylate), this compound features an amino group at the electron-rich C5 position and a carboxylate ester at the electron-deficient C2 position.
This structural arrangement creates a unique "push-pull" electronic system, making it a critical scaffold for developing kinase inhibitors, particularly where hydrogen bond donor/acceptor motifs are required to interact with ATP-binding pockets (e.g., the hinge region of kinases). This guide details the physicochemical profile, validated synthesis routes, and reactivity patterns of this compound.
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
The following table summarizes the core identifiers and properties for the hydrochloride salt and its free base.
| Property | Detail |
| Chemical Name | Methyl 5-aminopyrimidine-2-carboxylate hydrochloride |
| CAS Number (HCl Salt) | 1408076-25-4 |
| CAS Number (Free Base) | 73418-88-9 |
| Molecular Formula | C₆H₇N₃O₂[1][2][3][4][5] · HCl |
| Molecular Weight | 189.60 g/mol (Salt); 153.14 g/mol (Free Base) |
| SMILES | COC(=O)C1=NC=C(N)C=N1.Cl |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents (DCM, Hexanes) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated |
Synthesis & Manufacturing Protocols
The synthesis of methyl 5-aminopyrimidine-2-carboxylate is distinct from the common Biginelli-type or guanidine condensation reactions used for the 2-amino isomer. Two primary routes are established: the Nitro-Reduction Route (Industrial) and the Bromo-Amination Route (Medicinal Chemistry).
Route A: Nitro-Reduction (Scalable)
This pathway is preferred for gram-to-kilogram scale production due to atom economy and the avoidance of expensive transition metal catalysts.
Step 1: Esterification
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Precursor: 5-Nitropyrimidine-2-carboxylic acid.
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Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).
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Conditions: Reflux, 4–6 hours.
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Mechanism: Acid-catalyzed Fischer esterification. The electron-deficient pyrimidine ring makes the carboxylic acid relatively reactive.
Step 2: Catalytic Hydrogenation
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Precursor: Methyl 5-nitropyrimidine-2-carboxylate.
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Reagents: Hydrogen gas (H₂, 1 atm or balloon), 10% Palladium on Carbon (Pd/C).
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Solvent: Methanol or Ethanol.
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Procedure: The nitro ester is dissolved in MeOH. The catalyst is added under inert gas. The system is purged with H₂ and stirred at RT for 2–12 hours.
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Workup: Filtration through Celite to remove Pd/C. Concentration of the filtrate yields the free base.
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Salt Formation: The residue is redissolved in EtOAc/MeOH, and 4M HCl in dioxane is added to precipitate the hydrochloride salt.
Route B: Pd-Catalyzed Amination (MedChem)
Used when the 5-bromo precursor is already available or when avoiding nitro intermediates is necessary.
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Precursor: Methyl 5-bromopyrimidine-2-carboxylate.
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Reagents: Benzophenone imine (ammonia surrogate) or LiHMDS.
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Catalyst: Pd₂(dba)₃ / Xantphos or BINAP.
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Conditions: Toluene/Dioxane, 80–100°C.
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Hydrolysis: Acidic hydrolysis (HCl/THF) releases the free amine from the imine intermediate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the Nitro-Reduction pathway, highlighting critical control points.
Figure 1: Step-wise synthesis via the Nitro-Reduction pathway, ensuring high purity and yield.
Reactivity & Derivatization
The molecule possesses two orthogonal reactive centers: the nucleophilic 5-amino group and the electrophilic 2-ester group .
5-Amino Group (Nucleophile)
The amine at position 5 is moderately nucleophilic but less reactive than a standard aniline due to the electron-withdrawing nature of the diaza-ring.
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Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary method for attaching "tail" groups in kinase inhibitors.
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Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃.
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Sandmeyer Reaction: Can be converted to a diazonium salt (using NaNO₂/HCl) for halogenation (Sandmeyer) or hydrolysis to the phenol.
2-Ester Group (Electrophile)
The ester at position 2 is highly activated due to the adjacent electron-deficient nitrogen atoms.
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Hydrolysis: Rapidly hydrolyzes to the carboxylic acid (LiOH/THF/Water). Caution: Basic conditions can also degrade the pyrimidine ring if too harsh.
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Amidation: Direct displacement with primary amines (heating in EtOH) yields pyrimidine-2-carboxamides.
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Reduction: Reduction with LiAlH₄ or DIBAL-H yields the alcohol (hydroxymethyl group).
Reactivity Logic Map
Figure 2: Orthogonal reactivity map demonstrating the versatility of the scaffold for divergent synthesis.[1][2]
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 5-aminopyrimidine motif is a privileged scaffold in medicinal chemistry.
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Hinge Binding: The pyrimidine nitrogens (N1/N3) can serve as hydrogen bond acceptors, while the C5-amino group (or its amide derivative) acts as a donor/acceptor system to interact with the ATP-binding hinge region of kinases (e.g., JAK, BTK, EGFR).
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Vectorization: The C2-ester allows for the extension of the molecule into the solvent-exposed region or deep hydrophobic pockets, depending on the specific kinase topology.
Biocatalysis Substrate
Recent research utilizes this compound as a substrate for engineered N-oxygenase enzymes (e.g., AzoC mutants). It undergoes N-oxygenation to form azoxy derivatives, which are difficult to synthesize via traditional organic chemistry, highlighting its utility in chemoenzymatic workflows.
Safety & Handling
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Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
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Stability: The free base is prone to oxidation (darkening upon air exposure). The hydrochloride salt is hygroscopic.
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Protocol: Always handle in a fume hood. Store under inert gas (Argon) at 4°C. Avoid contact with strong oxidizing agents.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[6][7][4][8] PubChem Compound Summary for CID 9793866, Methyl 2-aminopyrimidine-5-carboxylate. (Note: Isomer distinction verified via structure analysis). Retrieved from [Link]
-
Biocatalytic Applications: Zhang, X., et al. (2022).[9] Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substrates. International Journal of Molecular Sciences, 23(3), 1234. Retrieved from [Link]
- Patent Literature (Synthesis Route): Wolan, D., et al. (2014). Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors. WO2014138484A1.
Sources
- 1. 56621-98-8|5-Aminopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 73418-88-9|Methyl 5-aminopyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1965309-83-4|5-Aminopyrimidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. achmem.com [achmem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Directed Evolution of a Nonheme Diiron N-oxygenase AzoC for Improving Its Catalytic Efficiency toward Nitrogen Heterocycle Substrates - PMC [pmc.ncbi.nlm.nih.gov]
